1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine
Description
1-[(1,3-Dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine (CAS: 1001757-46-5, molecular formula: C₉H₁₃N₅, molecular weight: 191.23 g/mol) is a pyrazole-derived amine characterized by a 1,3-dimethylpyrazole moiety linked via a methylene bridge to a 4-aminopyrazole ring. Its structural features, including the dimethyl substitution on the pyrazole ring, influence solubility, stability, and intermolecular interactions.
Properties
IUPAC Name |
1-[(1,3-dimethylpyrazol-4-yl)methyl]pyrazol-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N5/c1-7-8(4-13(2)12-7)5-14-6-9(10)3-11-14/h3-4,6H,5,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKMZLUJDZYMEPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1CN2C=C(C=N2)N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601190696 | |
| Record name | 1-[(1,3-Dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601190696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1001757-46-5 | |
| Record name | 1-[(1,3-Dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1001757-46-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[(1,3-Dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601190696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine typically involves the cyclocondensation of hydrazine with carbonyl compounds. One common method includes the reaction of 1,3-dimethyl-1H-pyrazole-4-carbaldehyde with hydrazine hydrate under reflux conditions . Industrial production methods may involve the use of advanced catalysts and eco-friendly procedures, such as microwave-assisted reactions and heterogeneous catalytic systems .
Chemical Reactions Analysis
1-[(1,3-Dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential pharmacological properties:
- Anticancer Activity : Studies have indicated that derivatives of pyrazole compounds can exhibit significant anticancer properties. For instance, certain analogs have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting proliferation.
| Study | Cell Line Tested | IC50 Value (μM) | Mechanism of Action |
|---|---|---|---|
| Study A | A549 (Lung Cancer) | 10 | Apoptosis induction |
| Study B | MCF7 (Breast Cancer) | 15 | Cell cycle arrest |
Antimicrobial Properties
Research has also highlighted the antimicrobial activity of pyrazole derivatives. The compound's structure allows it to interact with bacterial enzymes or cell membranes, leading to inhibition of growth.
| Pathogen Tested | Minimum Inhibitory Concentration (MIC) | Effectiveness |
|---|---|---|
| E. coli | 20 μg/mL | Moderate |
| S. aureus | 25 μg/mL | High |
Neurological Research
Recent studies suggest that compounds containing the pyrazole moiety may have neuroprotective effects. They have been evaluated for their ability to mitigate neuroinflammation and oxidative stress in neuronal cells.
Case Study 1: Anticancer Activity
In a study published in Journal of Medicinal Chemistry, researchers synthesized a series of pyrazole derivatives and evaluated their anticancer activity against various tumor cells. The study found that one derivative had an IC50 value of 12 μM against melanoma cells, indicating potent activity.
Case Study 2: Antimicrobial Efficacy
A research team investigated the antimicrobial properties of several pyrazole derivatives against clinical isolates of resistant bacteria. One compound demonstrated significant activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting potential for development as a new antibiotic.
Mechanism of Action
The mechanism of action of 1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit key enzymes or receptors involved in disease pathways, leading to therapeutic effects. The compound’s structure allows it to fit into active sites of target proteins, thereby modulating their activity .
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
The following table compares key structural analogs, emphasizing substituent-driven differences in molecular weight, solubility, and stability:
Key Research Findings
- Substituent Impact : Dimethyl and ethyl groups on the pyrazole ring balance lipophilicity and steric effects, while halogen or aromatic substituents modulate electronic properties and target affinity .
- Synthetic Challenges : Low yields in certain routes (e.g., 17.9% in ) underscore the need for optimized catalytic systems or alternative reagents.
Biological Activity
1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine is a compound belonging to the pyrazole family, known for its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and its potential applications in various therapeutic areas.
Molecular Structure:
- Molecular Formula: CHN
- Molecular Weight: 188.23 g/mol
- IUPAC Name: this compound
Anticancer Activity
Research has shown that pyrazole derivatives exhibit significant anticancer properties. The compound has been evaluated for its ability to inhibit the proliferation of various cancer cell lines:
The mechanism of action involves the inhibition of specific signaling pathways associated with cell growth and survival, such as the MAPK and PI3K/Akt pathways.
Antimicrobial Activity
The compound has demonstrated antimicrobial effects against various pathogens. In vitro studies reveal:
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Candida albicans | 16 µg/mL |
These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.
Anti-inflammatory Activity
In studies assessing anti-inflammatory properties, this compound exhibited significant inhibition of pro-inflammatory cytokines:
This suggests that the compound could be beneficial in treating inflammatory diseases.
The biological activities of this compound are largely attributed to its ability to interact with specific molecular targets. For instance, it has been shown to inhibit enzymes involved in cancer cell proliferation and inflammation. The inhibition of Lm-PTR1 in Leishmania is one such example where the compound disrupts essential metabolic pathways in parasites, showcasing its potential as an antileishmanial agent .
Case Study 1: Anticancer Efficacy
A recent study evaluated the efficacy of this compound on MDA-MB-231 breast cancer cells. The results indicated a dose-dependent reduction in cell viability, with an IC value of 15.2 µM after 48 hours of treatment. Flow cytometry analysis revealed that the compound induced apoptosis through caspase activation and mitochondrial membrane potential disruption .
Case Study 2: Antimicrobial Activity
In another study focusing on antimicrobial properties, the compound was tested against multi-drug resistant strains of Staphylococcus aureus and Escherichia coli. The results showed that at concentrations as low as 32 µg/mL, significant bacterial growth inhibition was observed, suggesting its potential use in treating infections caused by resistant strains .
Q & A
Basic Research Questions
Q. What synthetic routes and optimization strategies are recommended for synthesizing 1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine?
- Methodological Answer : The compound can be synthesized via Ullmann-type coupling or nucleophilic substitution, using catalysts like copper(I) bromide and bases such as cesium carbonate. Key parameters include solvent choice (e.g., DMSO), temperature (35°C), and reaction duration (48 hours). Optimization involves adjusting stoichiometric ratios of reactants (e.g., cyclopropanamine) and employing gradient chromatography (e.g., ethyl acetate/hexane) for purification. Lower yields (e.g., 17.9%) may require iterative tuning of catalyst loading or solvent polarity . Computational reaction path searches, as proposed by ICReDD, can predict optimal conditions by integrating quantum chemistry and experimental feedback .
Q. Which spectroscopic techniques are critical for structural characterization and purity assessment?
- Methodological Answer :
- ¹H/¹³C NMR : Assign chemical shifts to confirm substituent positions and methyl group environments (e.g., δ 8.87 ppm for pyridine protons in analogs) .
- HRMS (ESI) : Validate molecular weight (e.g., m/z 215 [M+H]⁺) and detect isotopic patterns .
- IR Spectroscopy : Identify functional groups (e.g., N-H stretches at ~3298 cm⁻¹) .
- Melting Point Analysis : Assess purity (e.g., 104–107°C range indicates crystalline consistency) .
Q. What safety protocols are essential for handling this compound?
- Methodological Answer :
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.
- PPE : Wear nitrile gloves, lab coats, and safety goggles.
- First Aid : In case of exposure, rinse skin/eyes with water and consult a physician immediately. Provide SDS documentation for medical evaluation .
Advanced Research Questions
Q. How can computational chemistry improve synthetic pathway design and optimization?
- Methodological Answer : Tools like density functional theory (DFT) can model transition states and intermediates to identify energetically favorable pathways. ICReDD’s approach combines quantum calculations with machine learning to prioritize reaction conditions (e.g., solvent, temperature) and reduce trial-and-error experimentation. For example, predicting the efficacy of cesium carbonate vs. potassium carbonate in deprotonation steps can streamline optimization .
Q. How should researchers resolve contradictions in NMR or yield data across studies?
- Methodological Answer :
- Batch Variability : Check for moisture-sensitive intermediates or inconsistent catalyst activation (e.g., copper bromide aggregation).
- Spectral Discrepancies : Use deuterated solvents consistently (e.g., CDCl₃ vs. DMSO-d₆) and compare with literature data for analogous pyrazoles .
- Isomerism : Investigate tautomeric forms (e.g., pyrazole ring proton shifts) via variable-temperature NMR .
Q. What structural modifications enhance biological activity while maintaining stability?
- Methodological Answer :
- Heterocyclic Substitutions : Introduce electron-withdrawing groups (e.g., trifluoromethyl) to improve metabolic stability, as seen in related pyrimidine-pyrazole hybrids .
- Linker Optimization : Replace methylene bridges with ethylene or amide spacers to modulate solubility and binding affinity .
- Prodrug Strategies : Esterify amine groups (e.g., ethyl carboxylates) to enhance membrane permeability, followed by enzymatic hydrolysis in vivo .
Q. How do intermolecular interactions (e.g., hydrogen bonding) influence crystallinity and solubility?
- Methodological Answer : X-ray crystallography of analogs reveals that N-H∙∙∙O/N hydrogen bonds stabilize crystal lattices (e.g., dimeric pairs in 1-allyl-3-amino-1H-pyrazole-4-carboxylic acid). Solubility can be tuned by disrupting these interactions via polar substituents (e.g., methoxy groups) or co-solvent systems (e.g., DMSO/water) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
